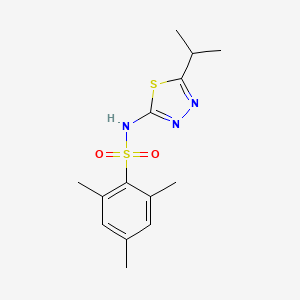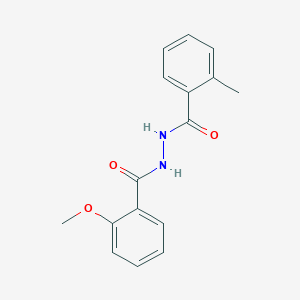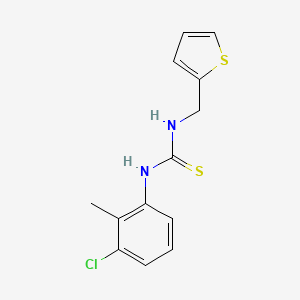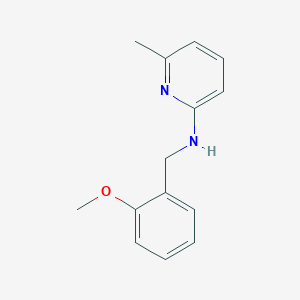![molecular formula C22H17NO2 B5852975 N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide, commonly known as 4-Me-MABP, is a synthetic compound that belongs to the class of benzamide derivatives. It is a psychoactive substance that has gained popularity among the research community due to its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 4-Me-MABP involves the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the extracellular concentration of serotonin, which is responsible for the psychoactive effects of the compound. Additionally, it has been found to have a weak affinity for the dopamine transporter, which may contribute to its potential applications in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Me-MABP include an increase in the extracellular concentration of serotonin and a decrease in the reuptake of dopamine. This leads to a range of psychoactive effects, including euphoria, increased sociability, and enhanced cognitive function. However, it is important to note that the long-term effects of 4-Me-MABP on the brain and body are not yet fully understood.
実験室実験の利点と制限
One advantage of using 4-Me-MABP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, its potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, one limitation of using 4-Me-MABP is its potential for abuse, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 4-Me-MABP. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of 4-Me-MABP, particularly in the treatment of mood disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-Me-MABP is a synthetic compound that has gained popularity among the research community due to its potential applications in the field of neuroscience. Its high affinity for the serotonin transporter and potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, it is important to note that the long-term effects of the compound on the brain and body are not yet fully understood, and caution should be exercised when using it in lab experiments.
合成法
The synthesis of 4-Me-MABP involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(1-benzofuran-2-yl)aniline in the presence of a base to yield N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide. The final product is then purified using column chromatography.
科学的研究の応用
4-Me-MABP has been studied extensively for its potential applications in the field of neuroscience. It has been found to have a high affinity for the serotonin transporter and acts as a serotonin releasing agent. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, it has been shown to have potential applications in the treatment of addiction and as a cognitive enhancer.
特性
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-6-8-17(9-7-15)22(24)23-19-12-10-16(11-13-19)21-14-18-4-2-3-5-20(18)25-21/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGHBLZMQIOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)





![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)
![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)




![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)